2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide
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Overview
Description
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a piperazine ring, and a cyclohexyl group, making it a unique structure with significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with an appropriate reagent such as 2-chloropyrimidine in the presence of anhydrous potassium carbonate.
Cyclohexylation: The intermediate is then subjected to further reactions to introduce the cyclohexyl group and form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide involves its interaction with dopamine receptors, particularly the D2 and D3 receptors . This interaction leads to the modulation of dopaminergic pathways, which is crucial in the treatment of neurological disorders such as Parkinson’s disease. Additionally, the compound exhibits α2-adrenergic antagonist properties, further contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist with similar dopaminergic activity.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A compound with similar therapeutic applications in neurology.
Uniqueness
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of dopaminergic and α2-adrenergic antagonist activities sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclohexyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19(21-16-4-2-1-3-5-16)20(25)23-10-8-22(9-11-23)13-15-6-7-17-18(12-15)27-14-26-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMXVZCQAARCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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